3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid
Description
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10) |
InChI Key |
GTNXNVOMXUGSQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid typically involves the reaction of furan-2-ylmethanethiol with a suitable propenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Hydroarylation Reactions
Reactions in Brønsted superacid (TfOH) or Lewis acids (AlCl₃, AlBr₃) enable hydroarylation of the α,β-unsaturated system. These reactions proceed via O,C-diprotonated intermediates, identified through NMR and DFT studies .
| Arene | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzene | AlCl₃ | RT, 1 h | 3-aryl-3-(furan-2-yl)propenoic acid | 65% |
| p-Xylene | TfOH | 0°C, 2 h | 3-(4-methylphenyl)-3-(furan-2-yl)propenoic acid | 98% |
| Mesitylene | TfOH | 0°C, 2 h | 3-(2,4,6-trimethylphenyl)-3-(furan-2-yl)propenoic acid | 55% |
Mechanistic Insights :
-
O-Protonation of the carbonyl group occurs first (ΔG = −5.2 kcal/mol), followed by C-protonation of the α,β-unsaturated system (ΔG = −3.8 kcal/mol) .
-
The resulting dication (B , Figure 1) undergoes electrophilic attack by arenes, consistent with Friedel–Crafts reactivity .
Oxidation Reactions
The sulfur atom and furan ring are susceptible to oxidation:
Sulfur Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
-
Products : Sulfoxide (R-SO-) and sulfone (R-SO₂-) derivatives.
Furan Ring Oxidation
-
Reagents : KMnO₄, CrO₃
-
Products : Furan-2,3-dione derivatives via cleavage of the conjugated diene system .
Reduction Reactions
The α,β-unsaturated system undergoes selective reduction:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | RT, 1 atm | 3-{[(Furan-2-yl)methyl]sulfanyl}propanoic acid | Complete double bond reduction |
| NaBH₄ | EtOH, 0°C | Partial reduction to allylic alcohol | Requires acidic workup |
Substitution Reactions
The sulfur atom participates in nucleophilic substitutions:
| Nucleophile | Reagent | Product | Application |
|---|---|---|---|
| Amines | DCC, DMAP | Thioether-amide hybrids | Antimicrobial agents |
| Thiols | Base (K₂CO₃) | Disulfide derivatives | Redox-responsive materials |
Oligomerization
Under prolonged acidic conditions (H₂SO₄, FeBr₃), the compound undergoes oligomerization via:
-
Hydration of the furan ring or α,β-unsaturated system.
Key Observations :
-
Oligomers show humin-like structures (confirmed by tandem MS) .
-
Decarboxylation side reactions occur during ESI-MS analysis .
Biological Activity
Hydroarylation derivatives demonstrate antimicrobial effects at 64 µg/mL :
| Microorganism | Inhibition Zone (mm) | Structure-Activity Relationship |
|---|---|---|
| Candida albicans | 12–15 | Enhanced by electron-donating aryl groups |
| Staphylococcus aureus | 8–10 | Dependent on furan ring planarity |
| Escherichia coli | 6–8 | Reduced activity in sulfone derivatives |
Comparative Reactivity
DFT calculations reveal:
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, such as oxidation and substitution, making it a versatile building block in organic synthesis.
Reactions and Mechanisms
Common reactions involving this compound include:
- Oxidation : Producing carboxylic acids and ketones.
- Reduction : Leading to the formation of amino derivatives.
- Substitution : Yielding various substituted furan derivatives.
Biological Research
Antimicrobial Properties
Research indicates that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells. For instance, it was tested against several human tumor cell lines, revealing significant growth inhibition rates . The specific mechanisms through which this compound exerts its effects are still under investigation but may involve interactions with cellular signaling pathways related to apoptosis and cell cycle regulation.
Pharmaceutical Applications
Drug Development
Given its biological activities, 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is being explored as a candidate for drug development. Its unique structural characteristics may allow it to interact with specific molecular targets relevant to disease processes, including cancer and microbial infections .
Therapeutic Potential
The compound's potential therapeutic applications extend to treating neurodegenerative diseases. Research has indicated that derivatives of furan compounds can inhibit the formation of beta-pleated sheets associated with Alzheimer's disease and may protect neuronal cells from damage . This suggests that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid could be developed into treatments for neurodegenerative conditions.
Data Summary
| Application Area | Details |
|---|---|
| Organic Chemistry | Building block for synthesizing complex organic molecules; versatile in oxidation and substitution. |
| Biological Research | Exhibits antimicrobial properties; inhibits cancer cell proliferation. |
| Pharmaceutical Research | Explored for drug development; potential therapeutic applications in neurodegenerative diseases. |
Case Studies
-
Antimicrobial Activity Study
- In vitro assessments demonstrated that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid shows moderate activity against Escherichia coli and Candida albicans, with a lower Minimum Inhibitory Concentration (MIC) compared to standard antibiotics.
- Anticancer Evaluation
- Neuroprotective Potential
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and sulfur atom may play a crucial role in binding to biological targets, while the propenoic acid group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is best understood through comparison with analogs. Below, we analyze substituent effects, biological activity, and synthetic routes.
Table 1: Structural and Functional Comparison of Selected Prop-2-enoic Acid Derivatives
Key Findings:
Cyano and trifluoromethyl groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity in Michael addition or Diels-Alder reactions.
Synthetic Flexibility: The target compound shares synthetic routes with other 3-(heteroaryl)propenoic acids, such as condensation of aldehydes with malonic acid . However, ester derivatives (e.g., methyl esters) exhibit higher stability during purification .
Biological Activity: highlights antimicrobial studies of 3-(furan-2-yl)propenoic acid derivatives against Gram-positive bacteria. The thioether linkage in the target compound may reduce cytotoxicity compared to sulfonamide-containing analogs (e.g., ). Thiophene-oxadiazole hybrids () show distinct activity profiles due to heterocyclic diversity, suggesting the furan-thioether motif could be optimized for targeted therapies.
Computational Insights :
- DFT calculations (referenced in ) predict that electron-rich furan rings increase the electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles. This contrasts with fluorinated derivatives (), where electron-withdrawing groups may slow reaction kinetics.
Biological Activity
3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a furan ring, a sulfur atom, and a propenoic acid group, giving it a molecular formula of C_8H_8O_2S and a molecular weight of approximately 184.21 g/mol. The presence of these functional groups contributes to its distinct chemical reactivity and biological properties.
Biological Activities
Research indicates that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid exhibits several biological activities:
-
Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens, including:
- Candida albicans
- Escherichia coli
- Staphylococcus aureus
- Neuroprotective Effects : Similar compounds have been reported to inhibit the formation of beta-pleated sheets associated with neurodegenerative diseases like Alzheimer's. They also protect against neuronal cell loss and reduce cytokine release (e.g., IL-1β, IL-6) linked to inflammatory conditions .
- Anti-inflammatory Activity : The interactions of the furan ring with specific molecular targets may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
The exact mechanisms through which 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various enzymes and receptors, influencing biochemical pathways involved in microbial resistance and inflammation.
Synthesis
The synthesis typically involves the reaction of furan-2-ylmethanethiol with propenoic acid derivatives under controlled conditions, often using sodium hydroxide as a base to facilitate product formation. Purification techniques such as recrystallization or chromatography are employed to obtain high-yield and pure compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid | C10H10O3S | Contains a benzoic acid moiety instead of propenoic acid. |
| (2E)-3-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid | C15H16N2O4S | Incorporates a sulfamoyl group, enhancing biological activity. |
The uniqueness of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds.
Case Studies
In recent studies, derivatives of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid have been tested for their efficacy in treating microbial infections and inflammatory diseases. For instance, research highlighted the compound's ability to significantly reduce the growth rates of pathogenic bacteria and fungi in vitro, indicating its potential as a natural antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid, and what catalysts are commonly employed?
Answer: The synthesis of structurally analogous furan-containing prop-2-enoic acids typically employs acid catalysts or Lewis acids. For example:
- Triflic acid (TfOH) is used to promote Friedel-Crafts alkylation or acylation reactions. A representative protocol involves reacting a furan derivative (e.g., furan-2-ylmethyl thiol) with a prop-2-enoic acid precursor in dichloromethane at 0°C for 2 hours, followed by aqueous workup and solvent evaporation .
- Aluminum halides (AlX₃, X = Cl, Br) act as Lewis acid catalysts in aromatic substitution reactions. These reactions are conducted in non-polar solvents like benzene at room temperature, with subsequent extraction using ethyl acetate .
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify intermediates using column chromatography with silica gel.
Q. How is 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid characterized structurally, and what analytical techniques are critical?
Answer: Characterization relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects C=O stretching (~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Validates purity using reference standards (e.g., USP salicylic acid analogs as benchmarks) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid?
Answer: Yield optimization strategies include:
- Catalyst Screening: Compare TfOH (highly acidic, suitable for electron-deficient substrates) with AlX₃ (milder, better for electron-rich systems). Adjust stoichiometry (e.g., 0.5–2.0 equiv. catalyst) .
- Solvent Effects: Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic reactivity, while non-polar solvents (e.g., benzene) stabilize Lewis acid complexes.
- Temperature Control: Lower temperatures (0°C) reduce side reactions in TfOH-mediated syntheses .
Data-Driven Approach:
- Use Design of Experiments (DoE) to assess interactions between variables (catalyst, solvent, temperature).
Q. What challenges arise in resolving spectral data discrepancies for this compound, and how are they addressed?
Answer: Common challenges include:
- Signal Overlap in NMR: Furan protons may overlap with prop-2-enoic acid vinyl protons. Use 2D NMR (COSY, HSQC) to resolve assignments .
- Impurity Peaks in HPLC: Cross-reference with pharmacopeial impurity standards (e.g., USP-related compound B RS for hydroxyisophthalic acid analogs) .
- Batch Variability: Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision .
Q. How can researchers evaluate the biological activity of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid derivatives?
Answer: Methodological frameworks include:
- Antimicrobial Assays: Adapt protocols from studies on 3-(furan-2-yl)propanoic acid derivatives, such as broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Structure-Activity Relationship (SAR) Studies: Modify the thioether side chain or furan substituents (e.g., methyl, benzyl groups) and compare activity profiles .
- Oxidative Stress Assays: Use fluorescent probes (e.g., CM-H₂DCFDA) to assess reactive oxygen species (ROS) modulation in cellular models .
Q. What strategies mitigate contradictions in pharmacological data between in vitro and in vivo studies?
Answer:
- Bioavailability Adjustments: Improve solubility via salt formation (e.g., sodium or ammonium salts, as seen in fluorophenyl sulfinic acid derivatives) .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or conjugated derivatives).
- Species-Specific Differences: Cross-validate results in multiple animal models (rodent and non-rodent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
